3-(Pyridin-4-yl)-2,6-naphthyridin-1(2H)-one
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Overview
Description
3-(Pyridin-4-yl)-2,6-naphthyridin-1(2H)-one is a heterocyclic compound that features a pyridine ring fused to a naphthyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)-2,6-naphthyridin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, a Diels-Alder reaction between a key intermediate and a suitable dienophile can lead to the formation of the desired naphthyridinone structure .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yl)-2,6-naphthyridin-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the naphthyridinone .
Scientific Research Applications
3-(Pyridin-4-yl)-2,6-naphthyridin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)-2,6-naphthyridin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to downstream effects on cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Another heterocyclic compound with a similar pyridine moiety.
1H-pyrazolo[3,4-b]pyridine derivatives: Compounds with a pyrazolo-pyridine structure that exhibit similar biological activities.
Uniqueness
3-(Pyridin-4-yl)-2,6-naphthyridin-1(2H)-one is unique due to its specific naphthyridinone structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H9N3O |
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Molecular Weight |
223.23 g/mol |
IUPAC Name |
3-pyridin-4-yl-2H-2,6-naphthyridin-1-one |
InChI |
InChI=1S/C13H9N3O/c17-13-11-3-6-15-8-10(11)7-12(16-13)9-1-4-14-5-2-9/h1-8H,(H,16,17) |
InChI Key |
HSZOYYXPSCKWLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC3=C(C=CN=C3)C(=O)N2 |
Origin of Product |
United States |
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